Q-VD(OMe)-OPh
Description
Structural Comparison to Predecessors
| Feature | Z-VAD-FMK | Boc-D-FMK | This compound |
|---|---|---|---|
| Warhead | Fluoromethyl ketone | Fluoromethyl ketone | o-Phenoxy methyl ketone |
| Toxicity | High at >50 μM | Moderate | Negligible up to 100 μM |
| Caspase Specificity | Broad (caspases 1–12) | Broad | Broad (IC₅₀: 25–430 nM) |
| Metabolic Byproducts | Fluoroacetate | None reported | None reported |
This structural evolution eliminated FMK-associated toxicity while retaining pan-caspase inhibition.
Key Rationale for Designing o-Phenoxy-Conjugated Caspase Inhibitors
The o-phenoxy group in this compound was engineered to overcome three limitations of FMK-based inhibitors:
Enhanced Stability in Aqueous Media
The o-phenoxy moiety resists hydrolysis, enabling prolonged activity in cell culture (stable for >2.5 days). In contrast, Z-VAD-FMK degrades rapidly, requiring frequent reapplication.
Properties
Molecular Formula |
C26H25F2N3O6 |
|---|---|
Molecular Weight |
527 |
Synonyms |
(S)-methyl 5-(2,6-difluorophenoxy)-3-((S)-3-methyl-2-(quinoline-2-carboxamido)butanamido)-4-oxopentanoate |
Origin of Product |
United States |
Scientific Research Applications
Neuroprotection Studies
Q-VD(OMe)-OPh has been extensively used in neuroprotection research, particularly in models of ischemic stroke. Studies indicate that it can significantly reduce brain damage and improve survival rates post-stroke by inhibiting programmed cell death in affected tissues. For instance, in murine models subjected to middle cerebral artery occlusion (MCAO), administration of this compound led to a reduction in infarct size and improved outcomes compared to controls .
Cancer Research
In cancer biology, this compound has demonstrated potential in reducing apoptosis in cancer cells. It has been shown to enhance differentiation markers in acute myeloid leukemia (AML) blasts when combined with vitamin D derivatives. This suggests its utility not only as an apoptosis inhibitor but also as a facilitator of differentiation therapy .
Cell Culture Studies
In vitro applications often involve using this compound at concentrations ranging from 5 µM to 100 µM depending on the specific cell type and experimental conditions. It has been effective in preventing cell death induced by various stimuli, including actinomycin D and liposomal transfection methods .
Comparative Efficacy
This compound is noted for its superior efficacy compared to other caspase inhibitors such as Z-VAD-FMK and Boc-D-FMK. Its IC50 values for inhibiting caspases range from 25 nM to 400 nM for various recombinant caspases, making it a highly effective tool for researchers .
| Caspase Inhibitor | IC50 Range (nM) | Application |
|---|---|---|
| This compound | 25 - 400 | Broad-spectrum inhibition |
| Z-VAD-FMK | Higher than Q-VD | General caspase inhibition |
| Boc-D-FMK | Higher than Q-VD | General caspase inhibition |
Stroke Models
In a study involving stroke-induced male and female mice, this compound administration resulted in significantly smaller infarct sizes and reduced levels of cytosolic cytochrome c release, indicating effective prevention of apoptosis during reperfusion injury .
Cancer Cell Differentiation
Another investigation highlighted the role of this compound in AML treatment where it was found to induce differentiation and enhance therapeutic responses when used alongside vitamin D analogs .
Comparison with Similar Compounds
Comparison with Similar Caspase Inhibitors
Efficacy and Selectivity
Q-VD(OMe)-OPh outperforms traditional caspase inhibitors like Z-VAD-FMK (Z-Val-Ala-Asp(OMe)-CH$_2$F) and Boc-D-FMK (tert-butoxycarbonyl-Asp(OMe)-fluoromethylketone) in both potency and breadth of activity. For example:
- Z-VAD-FMK : A pan-caspase inhibitor with IC$_{50}$ values in the micromolar range (e.g., ~1 µM for caspase-3) . It is less effective in blocking caspase-12 and shows higher cytotoxicity at elevated concentrations .
- Boc-D-FMK : Primarily targets caspase-3 and caspase-8 but exhibits weak inhibition of upstream caspases like caspase-9 and caspase-12 .
- Q-VE-OPh : A negative control structurally similar to this compound but replaces aspartic acid with glutamic acid, rendering it inactive against caspases .
Table 1: Comparative Efficacy of Caspase Inhibitors
| Compound | Key Targets | IC$_{50}$ (nM) | Toxicity (at 100 µM) | Broad-Spectrum Activity |
|---|---|---|---|---|
| This compound | Caspases 1,3,8,9,10,12 | 25–400 | Non-toxic | Yes |
| Z-VAD-FMK | Caspases 3,7,8,10 | ~1000 | Moderate | Partial |
| Boc-D-FMK | Caspases 3,8 | ~500–1000 | Moderate | No |
| Q-VE-OPh | None | N/A | Non-toxic | No |
Mechanism and Specificity
This compound’s O-phenoxy group enhances membrane permeability and stability, allowing it to inhibit both initiator (e.g., caspase-9) and executioner caspases (e.g., caspase-3) with equal efficacy . In contrast, Z-VAD-FMK is less stable in cell culture due to rapid hydrolysis .
Toxicity and Experimental Utility
This compound’s non-toxic profile enables long-term use in sensitive models, such as embryonic stem cell differentiation and neuroprotection assays. For example, it reduced brain injury volume by 40% in neonatal rats with ischemia, outperforming Z-VAD-FMK, which showed neurotoxic side effects at similar doses . In contrast, Boc-D-FMK induced mitochondrial dysfunction in cardiomyocyte studies .
Solubility and Stability
This compound’s solubility in ethanol (≥97.4 mg/mL) and DMSO (≥26.35 mg/mL) surpasses Z-VAD-FMK’s solubility (~10 mg/mL in DMSO), reducing solvent-related artifacts . It remains stable for years at -20°C, whereas Z-VAD-FMK degrades within months under similar conditions .
Preparation Methods
Synthesis of the Dipeptide Backbone
- The initial step involves the synthesis of the valyl-aspartyl dipeptide, which is crucial for caspase inhibition specificity.
- Protection of amino acid side chains and carboxyl groups is performed using standard protecting groups such as Boc (tert-butyloxycarbonyl) to prevent unwanted side reactions.
- The peptide bond formation is catalyzed using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or similar carbodiimides in anhydrous solvents such as methylene chloride.
Introduction of the Methoxy Group (OMe)
- The methoxy group is introduced typically on the aspartyl residue or adjacent functional groups to enhance solubility and membrane permeability.
- Methylation reagents such as diazomethane or methyl iodide under controlled conditions are used to convert hydroxyl or carboxyl groups to their methoxy derivatives.
Conjugation with the O-Phenoxy Group (OPh)
- The O-phenoxy moiety is attached via esterification or amide bond formation depending on the reactive groups present.
- A key method involves the synthesis of 5-(4-azido-2,6-difluorophenoxy) derivatives, which are then coupled through click chemistry reactions.
- The copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") is employed to link the azido-functionalized phenoxy compound with alkyne-functionalized intermediates, yielding a triazole linkage that enhances stability and bioactivity.
Click Chemistry in this compound Synthesis
- A notable advanced synthetic step involves the copper(I)-catalyzed ligation of propargyl esters to azido-functionalized phenoxy compounds.
- The reaction is typically performed in a tert-butanol/water mixture (1:1) with copper(II) sulfate pentahydrate and ascorbic acid as reducing agents to generate the active Cu(I) catalyst in situ.
- This aqueous cycloaddition is advantageous due to water's high heat capacity and compatibility with both polar and non-polar species, facilitating efficient triazole formation.
Purification and Characterization
- The final product is purified by selective thin-layer chromatography (TLC) or preparative high-performance liquid chromatography (HPLC) to isolate the desired compound from side products.
- Characterization is performed using nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and ion trap mass spectrometry to verify molecular weight and purity.
Data Table: Summary of Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Dipeptide synthesis | Boc-protected amino acids, DCC, methylene chloride | Formation of valyl-aspartyl backbone |
| Methoxy group introduction | Diazomethane or methyl iodide, controlled temp | Conversion to methoxy derivative |
| Azido phenoxy synthesis | Nitration, reduction, azide substitution | Preparation of azido-functionalized phenoxy |
| Click chemistry ligation | Propargyl ester, azido phenoxy, CuSO4, ascorbic acid, tert-butanol/water (1:1) | Formation of triazole-linked this compound |
| Purification | TLC or preparative HPLC | Isolation of pure this compound |
| Characterization | NMR, mass spectrometry | Structural and purity confirmation |
Research Findings and Analytical Notes
- The copper-catalyzed click reaction is highly efficient, providing high yields of this compound with minimal side reactions.
- The presence of the methoxy group improves the compound’s solubility and biological activity without introducing toxicity, as confirmed by comparative studies with related inhibitors.
- Ion trap mass spectrometry and NMR data confirm the successful conjugation of the O-phenoxy group and the integrity of the methoxy modification.
- The synthetic approach allows for the modular assembly of this compound, facilitating the exploration of derivatives with varying biological activities.
Q & A
Q. What is the mechanistic basis for Q-VD(OMe)-OPh's pan-caspase inhibition, and how does it compare to other caspase inhibitors like Z-VAD-FMK?
this compound is a broad-spectrum caspase inhibitor that irreversibly binds to the catalytic site of caspases, including caspases 3, 8, 9, 10, and 12, via its OPh (phenoxy) group. Unlike Z-VAD-FMK, which exhibits off-target effects on non-caspase proteases, this compound demonstrates higher specificity and lower cytotoxicity even at elevated concentrations (e.g., 100 µM) . For mechanistic validation, researchers should pair caspase activity assays (e.g., fluorometric substrate cleavage) with Western blotting for cleaved caspase targets to confirm inhibition efficiency .
Q. How should this compound be prepared and stored to ensure stability in cell culture experiments?
this compound is soluble in DMSO (≥26.35 mg/mL) and ethanol (≥97.4 mg/mL), making it suitable for in vitro studies. Prepare a 10–20 mM stock solution in DMSO, aliquot to avoid freeze-thaw cycles, and store at -20°C. For cell treatments, dilute in culture medium to working concentrations (typically 10–50 µM). Stability tests under varying pH and temperature conditions are recommended for long-term experiments .
Q. What experimental controls are critical when using this compound to study apoptosis in primary cell lines?
Include:
- Positive control : Cells treated with a known apoptosis inducer (e.g., staurosporine) without inhibitor.
- Negative control : Untreated cells to assess baseline apoptosis.
- Vehicle control : Cells treated with equivalent DMSO/ethanol concentrations to rule out solvent effects.
Use annexin V/PI staining combined with caspase-3/7 activity assays to quantify inhibition efficacy .
Advanced Research Questions
Q. How can researchers resolve conflicting data on this compound's efficacy in caspase-independent cell death pathways?
While this compound effectively inhibits caspase-dependent apoptosis, its impact on necroptosis or ferroptosis remains unclear. To address contradictions:
- Combine this compound with necroptosis inhibitors (e.g., Necrostatin-1) or ferroptosis inhibitors (e.g., Ferrostatin-1) in models of mixed cell death.
- Use genetic knockout/knockdown of caspases to isolate caspase-independent effects.
- Validate findings via multiplex assays (e.g., LDH release for necrosis, lipid peroxidation for ferroptosis) .
Q. What strategies optimize this compound dosing in complex 3D organoid or co-culture models?
In 3D systems, diffusion barriers may reduce inhibitor efficacy. To optimize:
- Perform dose-response curves in organoids using live-cell imaging (e.g., IncuCyte) to monitor apoptosis in real time.
- Pre-treat cultures with this compound for 2–4 hours before apoptosis induction, as seen in 2D models .
- Validate tissue penetration via mass spectrometry or fluorescently labeled derivatives.
Q. How does this compound influence non-apoptotic caspase functions, such as differentiation or inflammation signaling?
Caspases regulate processes like progenitor cell differentiation and NF-κB activation. To study non-apoptotic roles:
- Treat stem cell models (e.g., embryoid bodies) with this compound and assess differentiation markers (e.g., β-catenin, Oct-4) via qPCR or flow cytometry.
- Pair this compound with cytokine stimulation (e.g., TNF-α) and measure inflammatory mediators (e.g., IL-1β) to evaluate caspase-8’s role in inflammasome regulation .
Q. What are the limitations of this compound in longitudinal studies requiring sustained caspase inhibition?
Prolonged use (>48 hours) may lead to inhibitor degradation or compensatory cell death pathways. Mitigate by:
- Refreshing the inhibitor every 24 hours in culture.
- Combining with autophagy inhibitors (e.g., chloroquine) if compensatory autophagy is observed.
- Confirming sustained inhibition via periodic caspase activity assays .
Methodological Considerations
Q. How should researchers validate this compound’s specificity in custom caspase activity assays?
- Use recombinant caspases in fluorometric assays to confirm direct inhibition.
- Compare results with caspase-specific inhibitors (e.g., Z-IETD-FMK for caspase-8) to rule out cross-reactivity.
- Include caspase-deficient cell lines (e.g., Casp3^-/-) as additional controls .
Q. What statistical approaches are recommended for analyzing caspase inhibition data with high variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
